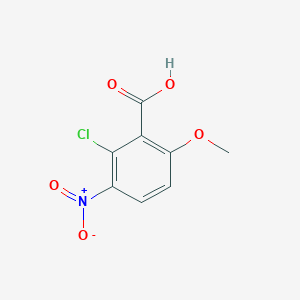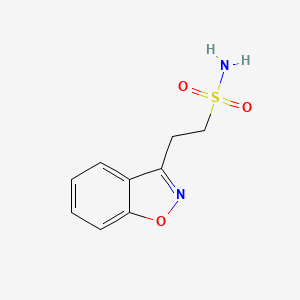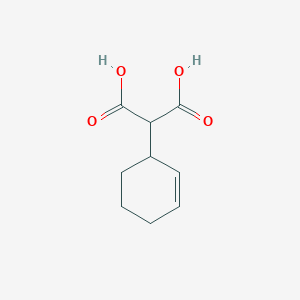
2-chloro-6-methoxy-3-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-methoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO5 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methoxy group, and a nitro group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methoxy-3-nitrobenzoic acid typically involves the nitration of 2-chloro-6-methoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to achieve efficient production.
化学反応の分析
Types of Reactions
2-chloro-6-methoxy-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the chlorine atom.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to promote the esterification reaction.
Major Products Formed
Reduction: The major product is 2-chloro-6-methoxy-3-aminobenzoic acid.
Substitution: Depending on the nucleophile, products such as 2-amino-6-methoxy-3-nitrobenzoic acid or 2-thio-6-methoxy-3-nitrobenzoic acid can be formed.
Esterification: The major products are esters of this compound.
科学的研究の応用
2-chloro-6-methoxy-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-chloro-6-methoxy-3-nitrobenzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The nitro group can participate in redox reactions, while the methoxy and chlorine substituents can influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-chloro-6-methoxy-3-nitropyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
2,6-dichloro-3-nitrobenzoic acid: Contains an additional chlorine atom.
2-chloro-5-nitrobenzoic acid: The methoxy group is replaced by a hydrogen atom.
Uniqueness
2-chloro-6-methoxy-3-nitrobenzoic acid is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (methoxy) groups on the benzene ring allows for diverse chemical transformations and applications in various fields.
特性
IUPAC Name |
2-chloro-6-methoxy-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c1-15-5-3-2-4(10(13)14)7(9)6(5)8(11)12/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOOMRDHEOTNCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)





![3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol](/img/structure/B6601036.png)
![rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B6601043.png)

![3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one](/img/structure/B6601057.png)
![rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B6601068.png)
![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B6601078.png)
